molecular formula C16H19N3O B5536404 2-(4-ethylanilino)-4,6-dimethylnicotinamide

2-(4-ethylanilino)-4,6-dimethylnicotinamide

Cat. No.: B5536404
M. Wt: 269.34 g/mol
InChI Key: PQMJWIOJTXYATL-UHFFFAOYSA-N
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Description

2-(4-ethylanilino)-4,6-dimethylnicotinamide is a useful research compound. Its molecular formula is C16H19N3O and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide is 269.152812238 g/mol and the complexity rating of the compound is 326. The solubility of this chemical has been described as >40.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aromatase Inhibition and Cancer Treatment

  • Studies have focused on the synthesis and biological evaluation of compounds related to 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide, highlighting their potential as inhibitors of estrogen biosynthesis, crucial for the treatment of hormone-dependent breast cancer. Notably, certain derivatives demonstrated significantly stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used in breast cancer treatment, suggesting their potential as more effective therapeutic agents in this domain (Hartmann & Batzl, 1986).

Neurodegenerative Diseases

  • Research utilizing analogs of 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide, such as [18F]FDDNP, has been instrumental in the development of diagnostic tools for Alzheimer's disease. These compounds have been used in conjunction with positron emission tomography (PET) to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, offering a non-invasive technique to monitor the progression of this neurodegenerative disease (Shoghi-Jadid et al., 2002).

Antimicrobial Applications

  • Novel derivatives carrying the sulfonamide moiety and synthesized from precursors related to 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide exhibited interesting antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. This research highlights the potential of these compounds in developing new antimicrobial agents with broad-spectrum efficacy (Ghorab et al., 2017).

Chemoprevention and Antitumor Activity

  • Certain analogs of aminoglutethimide, closely related to 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide, have shown significant antitumor activity, suggesting their utility in cancer chemoprevention. These findings are crucial for identifying novel agents capable of suppressing malignant cell growth and inducing apoptosis at pharmacologically relevant doses, offering new avenues for cancer treatment (Delia et al., 1993).

Synthesis and Chemical Properties

  • Research into the synthesis and properties of 2-amino-4,6-dimethylnicotinic acid arylamides, closely related to the compound of interest, provides insights into the development of new chemical entities with potential pharmacological applications. These studies have led to the creation of derivatives with significant biological activity, highlighting the versatile nature of these compounds in drug development (Demina & Konshin, 1992).

Properties

IUPAC Name

2-(4-ethylanilino)-4,6-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-4-12-5-7-13(8-6-12)19-16-14(15(17)20)10(2)9-11(3)18-16/h5-9H,4H2,1-3H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMJWIOJTXYATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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